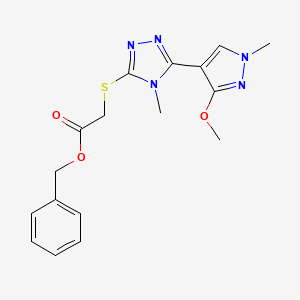

benzyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Properties

IUPAC Name |

benzyl 2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-21-9-13(16(20-21)24-3)15-18-19-17(22(15)2)26-11-14(23)25-10-12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWATTHPEGCIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin is crucial for maintaining cell structure, chromosome segregation during mitosis, and intracellular transport.

Mode of Action

The compound interacts with tubulin, inhibiting its polymerization. This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. The compound binds to the colchicine binding site of tubulin, preventing the assembly of tubulin into microtubules.

Biochemical Pathways

The disruption of microtubule formation affects multiple biochemical pathways. It leads to cell cycle arrest at the sub-G1 and G2/M phase, preventing the cell from dividing. This disruption can also induce apoptosis, or programmed cell death.

Biological Activity

Benzyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound characterized by the presence of a benzyl group, a thioether linkage, and a 1,2,4-triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 427.4 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀F₃N₅O₂S |

| Molecular Weight | 427.4 g/mol |

| CAS Number | 1014095-14-7 |

Anticancer Potential

Research indicates that compounds with a 1,2,4-triazole moiety often exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit cancer cell proliferation through various mechanisms including modulation of autophagy and interference with mTORC1 signaling pathways . this compound may share similar mechanisms due to its structural characteristics.

Antibacterial Activity

Compounds containing thioether linkages have been reported to exhibit antibacterial properties. For example, certain benzothioates have demonstrated good antibacterial activity against pathogenic bacteria . The potential for this compound to act against bacterial strains warrants empirical investigation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of mTORC1 : Similar compounds have been shown to disrupt mTORC1 activity, leading to increased autophagy and reduced cell proliferation in cancer cells .

- Antibacterial Mechanisms : The presence of the thioether group may enhance the compound's ability to penetrate bacterial membranes or disrupt essential bacterial processes .

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of triazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds displayed varying degrees of antiproliferative effects on cancer cell lines and demonstrated potential as novel therapeutic agents .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Modifications

Key structural differences among analogues lie in:

Substituents on the triazole ring : Methyl, phenyl, or 2-methoxyethyl groups.

Pyrazole modifications : Methoxy, methyl, or absence of substituents.

Terminal functional groups : Esters (benzyl, ethyl), amides, or imidates.

Table 1: Comparative Structural and Molecular Features

Physicochemical Properties

- Lipophilicity : The benzyl ester in the target compound likely increases logP compared to ethyl esters or amides, enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability : Methyl and methoxy substituents on the triazole/pyrazole rings improve stability, as seen in analogues with similar groups .

- Crystallinity: Bulky substituents (e.g., benzoisoquinolinyl in ) may reduce crystallization efficiency, whereas smaller groups (methyl, methoxy) favor crystal packing.

Key Differentiators and Research Implications

Benzyl Ester vs. Amide : The benzyl group offers superior lipophilicity for blood-brain barrier penetration, whereas amides may improve metabolic stability .

Synthetic Complexity: Introducing the 3-methoxy-1-methylpyrazole moiety requires precise control to avoid side reactions, as noted in pyrazole synthesis protocols .

Q & A

Q. What are the optimal reaction conditions for synthesizing benzyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Triazole ring formation : Use of 1,2,4-triazole precursors under reflux in solvents like ethanol or acetonitrile, with pH adjustments to stabilize intermediates .

- Thioether bond formation : Reaction of triazole-thiols with benzyl chloroacetate in inert atmospheres (e.g., nitrogen) to prevent oxidation. Optimal temperatures range from 60–80°C, with DMSO as a solvent to enhance reactivity .

- Purification : Recrystallization from ethanol or methanol is recommended for high-purity yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl and methoxy groups on pyrazole/triazole rings) .

- IR : Detect characteristic peaks for thioether (C-S, ~650 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups .

Q. What solvents and catalysts are most effective for intermediate reactions?

- Methodological Answer :

- Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilic substitution for thioether formation .

- Catalysts : Mild bases (e.g., K₂CO₃) facilitate deprotonation of thiol intermediates without side reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution, incorporating restraints for disordered moieties (e.g., methoxy groups) .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C-H···π stacking in triazole rings) .

Q. What mechanistic insights explain the regioselectivity of thioether bond formation in this compound?

- Methodological Answer :

- Computational Studies : DFT calculations (B3LYP/6-31G*) can model transition states to identify favored pathways (e.g., nucleophilic attack at the triazole C3 position) .

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to determine rate constants for competing pathways .

Q. How do conflicting reports on optimal reaction temperatures (e.g., 60°C vs. 80°C) impact synthetic protocol design?

- Methodological Answer :

- Systematic Optimization : Use a Design of Experiments (DoE) approach to evaluate temperature, solvent, and catalyst interactions. For example, a 2³ factorial design can identify temperature thresholds for side-product suppression .

- Statistical Validation : Apply ANOVA to resolve discrepancies, prioritizing conditions with the highest yield-to-purity ratio .

Q. What strategies mitigate challenges in characterizing the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS over 72 hours .

- Degradation Pathway Mapping : Use HRMS to identify hydrolyzed products (e.g., free thiol or benzyl alcohol derivatives) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450), focusing on hydrogen bonding with triazole nitrogen and steric compatibility with the benzyl group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under simulated physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.